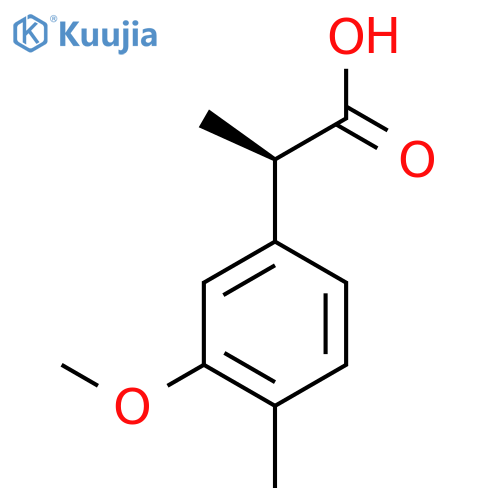

Cas no 2248171-98-2 ((2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid)

(2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid

- EN300-6505226

- SCHEMBL16865533

- 2248171-98-2

-

- インチ: 1S/C11H14O3/c1-7-4-5-9(6-10(7)14-3)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)/t8-/m1/s1

- InChIKey: YGKGMPCAMVECIW-MRVPVSSYSA-N

- ほほえんだ: O(C)C1=C(C)C=CC(=C1)[C@H](C(=O)O)C

計算された属性

- せいみつぶんしりょう: 194.094294304g/mol

- どういたいしつりょう: 194.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

(2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505226-2.5g |

(2R)-2-(3-methoxy-4-methylphenyl)propanoic acid |

2248171-98-2 | 2.5g |

$3752.0 | 2023-05-31 | ||

| Enamine | EN300-6505226-0.1g |

(2R)-2-(3-methoxy-4-methylphenyl)propanoic acid |

2248171-98-2 | 0.1g |

$1685.0 | 2023-05-31 | ||

| Enamine | EN300-6505226-5.0g |

(2R)-2-(3-methoxy-4-methylphenyl)propanoic acid |

2248171-98-2 | 5g |

$5553.0 | 2023-05-31 | ||

| Enamine | EN300-6505226-10.0g |

(2R)-2-(3-methoxy-4-methylphenyl)propanoic acid |

2248171-98-2 | 10g |

$8234.0 | 2023-05-31 | ||

| Enamine | EN300-6505226-0.25g |

(2R)-2-(3-methoxy-4-methylphenyl)propanoic acid |

2248171-98-2 | 0.25g |

$1762.0 | 2023-05-31 | ||

| Enamine | EN300-6505226-0.05g |

(2R)-2-(3-methoxy-4-methylphenyl)propanoic acid |

2248171-98-2 | 0.05g |

$1608.0 | 2023-05-31 | ||

| Enamine | EN300-6505226-0.5g |

(2R)-2-(3-methoxy-4-methylphenyl)propanoic acid |

2248171-98-2 | 0.5g |

$1838.0 | 2023-05-31 | ||

| Enamine | EN300-6505226-1.0g |

(2R)-2-(3-methoxy-4-methylphenyl)propanoic acid |

2248171-98-2 | 1g |

$1915.0 | 2023-05-31 |

(2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid 関連文献

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

(2R)-2-(3-Methoxy-4-methylphenyl)propanoic acidに関する追加情報

(2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid (CAS No. 2248171-98-2): A Comprehensive Overview

(2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid (CAS No. 2248171-98-2) is a chiral compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral center and a substituted phenyl group. The presence of these functional groups imparts specific chemical and biological properties, making it a valuable candidate for various applications.

The chiral center in (2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid is crucial for its potential use in enantiomerically pure pharmaceuticals. Enantiomers, or mirror-image isomers, can exhibit different biological activities, and the ability to synthesize and isolate specific enantiomers is essential for drug development. Recent advancements in asymmetric synthesis have facilitated the production of high-purity enantiomers, enhancing the therapeutic potential of compounds like (2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid.

The substituted phenyl group in this compound also plays a significant role in its biological activity. The methoxy and methyl substituents on the phenyl ring can influence the compound's binding affinity to various receptors and enzymes. For instance, methoxy groups are known to increase lipophilicity and can enhance the penetration of the compound across cell membranes. This property is particularly important for drugs that need to reach specific cellular targets.

In terms of chemical synthesis, (2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid can be prepared through several routes. One common method involves the asymmetric reduction of a ketone precursor followed by carboxylation. Another approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during synthesis. These methods have been optimized to achieve high yields and enantiomeric excesses, making them suitable for large-scale production.

Recent studies have explored the biological activity of (2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid. One notable application is in the field of anti-inflammatory drugs. In vitro assays have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX). Additionally, preliminary studies suggest that it may have analgesic effects, making it a promising candidate for pain management.

Beyond its anti-inflammatory properties, (2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid has also been investigated for its potential as an anticancer agent. Research has demonstrated that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. These findings are particularly relevant given the increasing need for new and effective cancer therapies.

The safety profile of (2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid is another critical aspect of its development as a pharmaceutical agent. Preclinical studies have shown that it exhibits low toxicity and good pharmacokinetic properties, which are essential for successful clinical translation. However, further research is needed to fully understand its long-term effects and potential side effects.

In conclusion, (2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid (CAS No. 2248171-98-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic benefits, make it an exciting area of study for scientists and researchers worldwide. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the field.

2248171-98-2 ((2R)-2-(3-Methoxy-4-methylphenyl)propanoic acid) 関連製品

- 2413904-39-7(tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)

- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)

- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)

- 2137050-96-3(2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)

- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)

- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)

- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)

- 21322-93-0(3-(fluorosulfonyl)-4-methylbenzoic acid)

- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)